5,6-Dibromo-3-methylindole
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Overview
Description
5,6-Dibromo-3-methylindole is a brominated derivative of indole, a significant heterocyclic compound Indoles are prevalent in natural products and pharmaceuticals due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dibromo-3-methylindole typically involves the bromination of 3-methylindole. One common method is the treatment of methyl indole-3-carboxylate with bromine in acetic acid, which gives methyl 5,6-dibromoindole-3-carboxylate. This intermediate can then be converted to this compound via a one-pot, microwave-mediated ester hydrolysis and decarboxylation .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of microwave-assisted synthesis can enhance reaction efficiency and reduce production time.
Chemical Reactions Analysis
Types of Reactions: 5,6-Dibromo-3-methylindole undergoes various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution reactions such as halogenation, alkylation, and acylation.
Cross-Coupling Reactions: The presence of bromine atoms makes it suitable for Suzuki–Miyaura coupling reactions, which form carbon-carbon bonds under mild conditions.
Common Reagents and Conditions:
Bromination: Bromine in acetic acid is commonly used for the bromination of indole derivatives.
Cross-Coupling: Palladium catalysts and organoboron reagents are used in Suzuki–Miyaura coupling reactions.
Major Products:
Scientific Research Applications
5,6-Dibromo-3-methylindole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5,6-Dibromo-3-methylindole involves its interaction with various molecular targets and pathways. The bromine atoms enhance the compound’s reactivity, allowing it to participate in diverse chemical reactions. In biological systems, indole derivatives can modulate cellular signaling pathways, leading to effects such as apoptosis and cell cycle regulation .
Comparison with Similar Compounds
5-Bromoindole: Another brominated indole derivative with similar reactivity but fewer bromine atoms.
3-Methylindole: The parent compound without bromine substitution.
Indole-3-carbinol: A naturally occurring indole derivative with distinct biological activities.
Properties
Molecular Formula |
C9H7Br2N |
---|---|
Molecular Weight |
288.97 g/mol |
IUPAC Name |
5,6-dibromo-3-methyl-1H-indole |
InChI |
InChI=1S/C9H7Br2N/c1-5-4-12-9-3-8(11)7(10)2-6(5)9/h2-4,12H,1H3 |
InChI Key |
RSGLMGUAYHRGNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=CC(=C(C=C12)Br)Br |
Origin of Product |
United States |
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